molecular formula C15H12N2O B2605626 (Z)-N-((1H-indol-3-yl)methylene)aniline oxide CAS No. 1870861-47-4

(Z)-N-((1H-indol-3-yl)methylene)aniline oxide

Cat. No.: B2605626
CAS No.: 1870861-47-4
M. Wt: 236.274
InChI Key: PUFQWQGWOHQZDQ-BOPFTXTBSA-N
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Description

(Z)-N-((1H-indol-3-yl)methylene)aniline oxide is an organic compound that features an indole ring and an aniline moiety connected through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-((1H-indol-3-yl)methylene)aniline oxide typically involves the condensation of 1H-indole-3-carbaldehyde with aniline oxide under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the methylene bridge.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-((1H-indol-3-yl)methylene)aniline oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The indole and aniline moieties can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-((1H-indol-3-yl)methylene)aniline oxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound’s indole moiety is of particular interest in biological research due to its presence in many natural products and pharmaceuticals. Researchers study its interactions with biological molecules to understand its potential therapeutic applications.

Medicine

In medicine, derivatives of this compound are investigated for their potential as drug candidates. The compound’s ability to interact with various biological targets makes it a promising lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-((1H-indol-3-yl)methylene)aniline oxide: The E-isomer of the compound, differing in the spatial arrangement of the methylene bridge.

    N-(1H-indol-3-ylmethyl)aniline: Lacks the oxide group, resulting in different chemical properties and reactivity.

    3-(1H-indol-3-yl)aniline: A simpler structure without the methylene bridge, affecting its chemical behavior.

Uniqueness

(Z)-N-((1H-indol-3-yl)methylene)aniline oxide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both the indole and aniline moieties, along with the methylene bridge and oxide group, allows for a wide range of chemical reactions and interactions with biological targets.

Properties

IUPAC Name

N-[(Z)-indol-3-ylidenemethyl]-N-phenylhydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c18-17(13-6-2-1-3-7-13)11-12-10-16-15-9-5-4-8-14(12)15/h1-11,18H/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWOFXAYADWJRK-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C=C2C=NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N(/C=C/2\C=NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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